molecular formula C20H21N3O2 B5126563 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine

4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine

Cat. No. B5126563
M. Wt: 335.4 g/mol
InChI Key: YNRPPFIZMRRHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine is not fully understood. However, it is believed to exert its anti-tumor activity by inducing apoptosis in cancer cells. It has also been suggested that this compound may inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. It has also been shown to inhibit the growth of various bacteria and fungi. However, the exact biochemical and physiological effects of this compound are still being investigated.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine in lab experiments is its potential as a fluorescent probe for detecting metal ions. However, one of the limitations of using this compound is its cytotoxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine. In medicinal chemistry, further studies are needed to investigate its potential as an anti-tumor agent and its mechanism of action. In addition, more research is needed to explore its antibacterial and antifungal properties. In material science, this compound can be further studied for its potential use as a fluorescent probe for detecting metal ions.

Synthesis Methods

The synthesis of 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine involves the reaction of morpholine with 3-(diphenylmethyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base. This method has been optimized by several researchers to improve the yield and purity of the compound.

Scientific Research Applications

4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine has been studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-tumor agent and has been investigated for its potential use in cancer therapy. In addition, it has also been studied for its antibacterial and antifungal properties. In material science, this compound has been used as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

4-[(3-benzhydryl-1,2,4-oxadiazol-5-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-7-16(8-4-1)19(17-9-5-2-6-10-17)20-21-18(25-22-20)15-23-11-13-24-14-12-23/h1-10,19H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRPPFIZMRRHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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